(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine

Gamma-secretase modulation Alzheimer's disease CML resistance

(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine (CAS 771580-37-1) is a polyhalogenated benzylamine derivative that combines a nucleophilic aminomethyl handle with an electron-deficient 2,3,5,6-tetrafluorophenyl ring para-substituted with bromine. The bromine atom serves as a versatile synthetic linchpin for late-stage diversification via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution chemistry.

Molecular Formula C7H4BrF4N
Molecular Weight 258.01
CAS No. 771580-37-1
Cat. No. B3057159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine
CAS771580-37-1
Molecular FormulaC7H4BrF4N
Molecular Weight258.01
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1F)F)Br)F)F)N
InChIInChI=1S/C7H4BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1,13H2
InChIKeyRHATXBXVRLKIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine (CAS 771580-37-1) Is a Strategic Fluorinated Benzylamine Building Block for Drug Discovery & Chemical Biology Procurement


(4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine (CAS 771580-37-1) is a polyhalogenated benzylamine derivative that combines a nucleophilic aminomethyl handle with an electron-deficient 2,3,5,6-tetrafluorophenyl ring para-substituted with bromine. The bromine atom serves as a versatile synthetic linchpin for late-stage diversification via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution chemistry [1]. The tetrafluorophenyl core confers distinct electronic properties—including enhanced metabolic stability and modulated lipophilicity—that are not achievable with non-fluorinated or partially fluorinated benzylamine scaffolds [2]. This combination of orthogonal reactivity (primary amine plus aryl bromide) and polyfluorinated architecture makes the compound a uniquely enabling intermediate for medicinal chemistry programs, particularly those targeting central nervous system disorders and kinase-driven pathologies.

Why Generic (2,3,5,6-Tetrafluorophenyl)methanamine Cannot Substitute for the 4-Bromo Congener in Research and Process Chemistry


Superficially, (4-bromo-2,3,5,6-tetrafluorophenyl)methanamine may appear interchangeable with the parent (2,3,5,6-tetrafluorophenyl)methanamine (CAS 89992-52-9) or other 4-substituted tetrafluorobenzylamine analogs. However, the para-bromine substituent fundamentally alters three critical parameters that govern both biological activity and synthetic utility: (i) it provides a heavy halogen capable of engaging in structure-directing halogen bonding interactions that are absent in the parent and 4-trifluoromethyl analogs [1]; (ii) it serves as a cross-coupling exit vector that the non-halogenated, 4-methyl, and 4-trifluoromethyl congeners cannot offer, enabling divergent late-stage functionalization from a single intermediate [2]; and (iii) it shifts lipophilicity and target-binding profiles in a halogen-specific manner that cannot be replicated by chloro, fluoro, or trifluoromethyl substitution, as demonstrated in comparative gamma-secretase modulator SAR studies where the 4-bromo analog exhibited a distinct IC50 and selectivity pattern relative to the 4-chloro, 4-trifluoromethyl, and 4-methyl counterparts [3]. Generic substitution therefore risks both synthetic dead-ends and misleading structure–activity relationship conclusions.

Product-Specific Quantitative Evidence Guide: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine vs. Closest Structural Analogs


Gamma-Secretase Modulator Potency: (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine-Derived AM1-077 Achieves Balanced Dual-Cell-Line IC50 Values Distinct from 4-Chloro and 4-Trifluoromethyl Analogs

In a comparative gamma-secretase modulator (GSM) SAR study, the compound incorporating the 4-bromo-2,3,5,6-tetrafluorophenyl moiety (AM1-077) demonstrated IC50 values of 25.07 μM against AR230 cells and 20.3 μM against imatinib-resistant AR230R cells, yielding a resistance fold-shift of only 0.81 (i.e., retained potency in the resistant line). By contrast, the 4-chloro analog (AM1-112) showed a substantially right-shifted IC50 of >32 μM against AR230 and 30.7 μM against AR230R—a >1.28-fold potency loss in the sensitive line. The 4-trifluoromethyl analog (AM1-066) displayed IC50 values of 20.4 μM (AR230) and 21.6 μM (AR230R), while the 4-methyl analog (AM1-030) lost all measurable activity in AR230 cells (IC50 >32 μM) [1]. Only the 4-bromo derivative maintained sub-30 μM potency in both cell lines while preserving near-equivalent activity against the resistant variant.

Gamma-secretase modulation Alzheimer's disease CML resistance

Lipophilicity Tuning: 4-Bromo Substitution Achieves a Calculated LogP of 4.74—Intermediate Between 4-Chloro (4.60) and 4-Trifluoromethyl (4.84) Congeners—Optimizing the Permeability–Solubility Trade-Off

Within the same gamma-secretase modulator chemotype (c-Pent R₁, tetrafluorophenyl B-ring series), StarDrop-calculated LogP values reveal a clear halogen-dependent lipophilicity gradient: 4-Cl (AM1-112) LogP = 4.60; 4-Br (AM1-077) LogP = 4.74; 4-CF₃ (AM1-066) LogP = 4.84; 4-CH₃ (AM1-030) LogP = 4.54 [1]. The 4-bromo derivative occupies a therapeutically relevant intermediate lipophilicity window—above the 4-chloro and 4-methyl analogs (potentially improving passive membrane permeability) yet below the 4-trifluoromethyl congener (mitigating the elevated promiscuity and metabolic clearance risks associated with LogP >4.8) [2]. This incremental LogP shift of +0.14 over 4-Cl and −0.10 versus 4-CF₃ represents a quantifiable physicochemical differentiation that directly influences formulation strategy and in vivo pharmacokinetic prediction.

Lipophilicity optimization Drug-likeness CNS penetration

Halogen Bonding-Driven Supramolecular Architecture: The 4-Bromo Substituent Establishes C–Br···Br⁻ Halogen Bonds and Anion–π Interactions That the 4-Chloro and 4-Trifluoromethyl Analogs Do Not Recapitulate

Single-crystal X-ray diffraction studies on 1-(4-halo-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide salts reveal halogen-dependent crystal packing architectures. The 4-bromo derivative (compound 2) crystallizes in columns of alternating bromotetrafluorophenyl rings and bromide anions, stabilized by C–Br···Br⁻ halogen bonding and anion–π interactions. In contrast, the 4-chloro analog (compound 1) packs via orthogonal columns of π–π stacked phenyl and chlorotetrafluorophenyl rings, while the 4-iodo analog (compound 3) displays lone pair–π interactions without the same columnar anion–π motif [1]. These divergent solid-state interaction patterns arise directly from the identity of the para-halogen and have been shown to influence the relative importance of halogen bonding versus π-stacking and anion–π forces in determining supramolecular architecture [2]. The 4-trifluoromethyl analog lacks a polarizable halogen altogether and is incapable of engaging in analogous halogen bonding.

Halogen bonding Crystal engineering Supramolecular chemistry

Synthetic Orthogonality: The Aryl Bromide Handle Enables Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution Chemistry That Is Inaccessible with Non-Halogenated Tetrafluorobenzylamine Scaffolds

The para-bromine substituent in (4-bromo-2,3,5,6-tetrafluorophenyl)methanamine functions as an electrophilic exit vector for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr) at the fluorine-bearing ring positions activated by the electron-withdrawing tetrafluoro motif [1]. The parent (2,3,5,6-tetrafluorophenyl)methanamine (CAS 89992-52-9) lacks this aryl halide handle and therefore cannot undergo analogous C–C or C–N bond-forming diversification at the 4-position without prior electrophilic functionalization . The 4-trifluoromethyl analog is similarly inert to cross-coupling. This synthetic orthogonality enables a single building block to generate structurally diverse libraries through parallel diversification of the aminomethyl and aryl bromide reactive centers, a strategy exploited in patent literature for kinase inhibitor lead generation where the 4-bromo-2,3,5,6-tetrafluorophenyl motif serves as a privileged intermediate [2].

Cross-coupling Late-stage functionalization Parallel synthesis

Best Research and Industrial Application Scenarios for (4-Bromo-2,3,5,6-tetrafluorophenyl)methanamine (CAS 771580-37-1)


Gamma-Secretase Modulator Lead Optimization for Alzheimer's Disease and Drug-Resistant CML

Based on direct comparative IC50 data from the AR230/AR230R cell panel, (4-bromo-2,3,5,6-tetrafluorophenyl)methanamine-derived AM1-077 is the only congener in its series to maintain sub-30 μM potency in both the drug-sensitive (25.07 μM) and drug-resistant (20.3 μM) cell lines without the excessive lipophilicity of the 4-CF₃ analog (LogP 4.84 vs. 4.74) [1]. Medicinal chemistry groups pursuing gamma-secretase modulators with balanced dual-activity profiles should preferentially procure this building block over the 4-chloro, 4-methyl, or unsubstituted tetrafluorophenyl variants, which either lose potency in the sensitive line (4-Cl, 4-CH₃; IC50 >32 μM) or carry higher promiscuity risk (4-CF₃) [1].

Parallel Library Synthesis via Orthogonal Functionalization of Aminomethyl and Aryl Bromide Reactive Centers

The compound's primary amine and para-aryl bromide constitute two chemically orthogonal functional groups that can be diversified independently or sequentially. The amine participates in reductive amination, amide coupling, and urea formation, while the aryl bromide enables Pd-catalyzed Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [2]. This dual reactivity reduces the number of distinct building blocks required for SAR library construction and is a documented strategy in kinase inhibitor patent literature where 4-bromo-2,3,5,6-tetrafluorophenyl intermediates are employed as privileged scaffolds [3]. Procurement of this single intermediate supports both medicinal chemistry and chemical biology probe development programs.

Crystal Engineering and Halogen-Bond-Donor Pharmacophore Design

The 4-bromo substituent on the electron-deficient tetrafluorophenyl ring serves as a reliable halogen-bond donor, engaging in C–Br···Br⁻ halogen bonding and anion–π interactions in the solid state, as characterized by single-crystal X-ray diffraction [4]. These interactions are qualitatively distinct from the π–π stacking architecture adopted by the 4-chloro analog and the lone pair–π interactions of the 4-iodo analog [5]. Researchers designing halogen-bond-dependent supramolecular assemblies, co-crystals, or halogen-bonding pharmacophores should select the 4-bromo congener when anion–π interactions are desired as a complementary structuring force alongside halogen bonding.

Lipophilicity-Guided CNS Drug Candidate Optimization

With a calculated LogP of 4.74 for the AM1-077 chemotype—intermediate between the 4-chloro (4.60) and 4-trifluoromethyl (4.84) analogs—the 4-bromo-2,3,5,6-tetrafluorophenyl moiety occupies a therapeutically attractive lipophilicity range that balances passive blood–brain barrier permeability with acceptable solubility and metabolic stability [1]. CNS drug discovery programs seeking fluorinated benzylamine building blocks with finely tunable LogP should procure the 4-bromo variant as the starting point for lead optimization, using the 4-chloro and 4-CF₃ analogs as secondary comparators for lipophilicity SAR exploration [REFS-1, REFS-6].

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